An In-Depth Technical Guide to Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
An In-Depth Technical Guide to Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
Abstract
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and core applications. The molecule's structure uniquely combines a medicinally relevant 1,2-oxazole (isoxazole) core with a synthetically powerful tributylstannyl moiety. This combination makes it an ideal substrate for palladium-catalyzed Stille cross-coupling reactions, enabling the efficient construction of complex 5-substituted isoxazoles. Such derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in a wide range of pharmacologically active agents.[1][2] This document details plausible synthetic routes, provides key physical and spectroscopic data, and offers validated experimental protocols for its synthesis and application in C-C bond formation.
The Strategic Importance of the 1,2-Oxazole Scaffold
The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocycle that is a cornerstone in pharmaceutical sciences.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous FDA-approved drugs and clinical candidates.[2] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5][6]
The functionalization of the isoxazole ring is paramount for modulating its pharmacological profile. The development of synthetic intermediates that allow for the precise and efficient introduction of diverse substituents is therefore a critical endeavor. Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate emerges as a solution, providing a reactive handle at the C5 position for strategic diversification via robust and high-yielding cross-coupling chemistry.
Synthesis and Characterization
While direct literature on the methyl ester variant is sparse, its synthesis can be reliably extrapolated from established methods for related isoxazoles and organostannanes. The most logical pathway involves the preparation of a 5-halo-1,2-oxazole precursor, followed by a metal-halogen exchange or Stille-type stannylation reaction.
Proposed Synthetic Pathway
A robust synthesis begins with the 1,3-dipolar cycloaddition of a nitrile oxide with a propiolate ester to form the isoxazole ring, a foundational method in isoxazole chemistry.[1][7][8] Subsequent halogenation and stannylation yield the target compound.
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Step 1: Formation of Methyl 5-bromo-1,2-oxazole-3-carboxylate. This precursor can be synthesized via a tandem reaction involving methyl propiolate and a dihaloformaldoxime under base-free conditions, which circumvents the need for isolating unstable nitrile oxides.[7]
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Step 2: Stannylation. The 5-bromo-isoxazole is then subjected to stannylation using a reagent like hexabutylditin ((Bu₃Sn)₂) in the presence of a palladium catalyst to furnish the final product.
Experimental Protocol: Synthesis of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate
Causality: This protocol is designed for efficiency and safety. The use of an inert atmosphere is critical as the Pd(0) catalyst and organostannane reagents are sensitive to air and moisture. Toluene is chosen as a high-boiling, non-polar solvent suitable for this type of reaction.
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Catalyst Preparation and Reagent Assembly:
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To a flame-dried 100 mL Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
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Evacuate and backfill the flask with argon gas (repeat 3 times). This ensures an inert atmosphere, preventing catalyst degradation.
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Add Methyl 5-bromo-1,2-oxazole-3-carboxylate (1.0 eq.) and hexabutylditin (1.1 eq.) via syringe, followed by 50 mL of anhydrous toluene.
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Reaction Execution:
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Heat the reaction mixture to 110 °C (reflux) with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed (typically 8-12 hours).
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Work-up and Purification:
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Cool the mixture to room temperature.
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Filter the solution through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure.
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The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. The organotin byproducts are often less polar and elute first.
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Characterization and Physical Properties
| Property | Value / Expected Value | Source / Rationale |
| Chemical Formula | C₁₇H₃₁NO₃Sn | Calculated |
| Molecular Weight | 416.14 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Inferred from ethyl analog[9] |
| Boiling Point | >300 °C | Inferred from ethyl analog[9] |
| Density | ~1.21 g/cm³ at 25 °C | Inferred from ethyl analog[9] |
| Refractive Index | ~1.53 at 20 °C | Inferred from ethyl analog[9] |
| ¹H NMR (CDCl₃) | δ ~ 6.5 (s, 1H, isoxazole H4), 3.9 (s, 3H, OCH₃), 0.9-1.6 (m, 27H, Bu₃Sn) | Predicted based on related structures[1][10] |
| ¹³C NMR (CDCl₃) | δ ~ 175 (C5-Sn), 162 (C=O), 158 (C3), 110 (C4), 53 (OCH₃), 29, 27, 14, 10 (Bu₃Sn) | Predicted based on related structures[1][11] |
| Sensitivity | Air & Moisture Sensitive | Typical for organostannanes[9] |
Chemical Reactivity: The Stille Cross-Coupling Reaction
The paramount utility of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate lies in its function as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and ability to form C(sp²)-C(sp²) bonds.
Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a Pd(0) species.
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Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of an organic electrophile (e.g., an aryl iodide, R-X), forming a Pd(II) complex.
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Transmetalation: The organostannane reagent (our title compound) exchanges its tributylstannyl group with the halide on the Pd(II) center. This is often the rate-determining step and is facilitated by the transfer of the isoxazole moiety to the palladium.
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Reductive Elimination: The two organic partners on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst to continue the cycle.
Experimental Protocol: Stille Coupling of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate with 4-Iodoanisole
Causality: This protocol exemplifies the coupling of the isoxazole stannane with an electron-rich aryl iodide. The choice of PdCl₂(PPh₃)₂ as a pre-catalyst is common, as it is reduced in situ to the active Pd(0) species. DMF is a polar aprotic solvent that aids in the solubility of the reagents and facilitates the reaction.
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Reagent Assembly:
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In a dry Schlenk tube under an argon atmosphere, combine Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate (1.0 eq.), 4-iodoanisole (1.1 eq.), and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq.).
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Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Reaction Execution:
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Heat the mixture to 90 °C and stir for 6-10 hours.
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Monitor the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more polar product spot.
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Work-up and Purification:
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After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). The fluoride solution is crucial as it reacts with the tributyltin halide byproduct, forming an insoluble precipitate that can be easily removed by filtration.
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Wash the organic layer sequentially with water and brine.
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the resulting crude solid by flash chromatography (hexane/ethyl acetate) to afford Methyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate.
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Visualization of Key Processes
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Diagram: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Handling and Safety Precautions
Organotin compounds, including tributyltin derivatives, are known to be toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations involving Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate and its byproducts must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is suitable), is mandatory. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations for hazardous materials.
Conclusion
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate stands out as a strategically designed and highly valuable synthetic intermediate. It provides a direct and efficient entry point for the diversification of the C5 position of the medicinally important isoxazole nucleus. Its application in Stille cross-coupling reactions allows for the construction of extensive libraries of novel isoxazole derivatives, significantly empowering drug discovery and development programs. The predictable reactivity and robust nature of the protocols associated with this compound ensure its continued relevance for researchers and scientists at the forefront of chemical synthesis.
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